![molecular formula C19H18O6 B2842829 (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid CAS No. 1594880-66-6](/img/structure/B2842829.png)
(E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid
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Overview
Description
(E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid, also known as TEI-6720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TEI-6720 is a member of the family of benzoic acid derivatives, which have been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The exact mechanism of action of (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid is not fully understood, but it is believed to involve the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid has also been shown to have anti-inflammatory and antioxidant effects. Studies have shown that (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid is its potent anticancer effects, which make it a promising candidate for the development of new cancer therapies. However, one of the limitations of (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid. One area of interest is the development of new formulations of (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid that can improve its solubility and bioavailability. Another area of research is the investigation of the potential of (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid as a therapeutic agent in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid and its potential interactions with other drugs.
Synthesis Methods
(E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form the intermediate 3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with benzaldehyde in the presence of a base to form the final product, (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid.
Scientific Research Applications
(E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid has been shown to have potent anticancer effects. Studies have shown that (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
4-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-23-16-10-14(11-17(24-2)18(16)25-3)15(20)9-6-12-4-7-13(8-5-12)19(21)22/h4-11H,1-3H3,(H,21,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFJHQPTHBCRMP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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